N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-16(25)18-7-6-8-19(15-18)23-22(26)17-11-13-21(14-12-17)29(27,28)24(2)20-9-4-3-5-10-20/h3-15H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATJLVLJYDNEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the acylation of 3-acetylphenylamine with 4-[methyl(phenyl)sulfamoyl]benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield benzoic acid derivatives, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
Antibacterial Properties
Sulfonamides, including derivatives like N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide, are known for their antibacterial activity. These compounds inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. The structural characteristics of sulfonamides allow them to mimic para-aminobenzoic acid (PABA), a substrate for this enzyme, thereby blocking the pathway necessary for bacterial survival.
- Mechanism of Action : The sulfonamide group in the compound competes with PABA for binding to the active site of the enzyme, effectively inhibiting bacterial growth.
- Clinical Relevance : These compounds are used in treating infections caused by Gram-positive and Gram-negative bacteria. Their effectiveness against resistant strains makes them valuable in clinical settings.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. This is particularly relevant in targeting various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- In vitro Studies : The compound has shown promising results with IC50 values indicating potent inhibition of cancer cell proliferation. For instance, some derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .
- Mechanisms : The anticancer effects may be attributed to apoptosis induction and cell cycle arrest in cancer cells, as evidenced by increased caspase-3 levels and reduced TNF-α levels in treated cells .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor, particularly against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis under hypoxic conditions.
- Target Enzymes : Inhibitors of carbonic anhydrases IX and XII have been designed based on similar scaffolds to this compound. These enzymes play critical roles in maintaining pH balance and facilitating tumor survival .
- Selectivity and Efficacy : Variants of the compound have been tested for selectivity against different carbonic anhydrases, with some showing high efficacy at low concentrations (e.g., K = 0.317 μM against CA IX) .
Case Study 1: Antibacterial Efficacy
A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The compound was effective at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
Research involving the MCF-7 breast cancer cell line revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its mechanism of action in cancer therapy.
Summary Table of Key Findings
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Antibacterial | Inhibition of dihydropteroate synthase | Effective against Gram-positive/negative bacteria |
| Anticancer | Induction of apoptosis and cell cycle arrest | IC50 values comparable to doxorubicin |
| Enzyme Inhibition | Inhibition of carbonic anhydrases | High selectivity and efficacy against CA IX |
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Sulfamoyl vs. Sulfonamide : The target compound features a methyl(phenyl)sulfamoyl group (-SO₂NMePh), whereas analogs like 3d () utilize a simpler sulfonamide (-SO₂NH₂). The bulkier sulfamoyl group may enhance hydrophobic interactions in target binding .
- Heterocyclic Additions : Compounds like LMM5 and 3d incorporate oxadiazole or isoindole rings, respectively, which improve metabolic stability and binding affinity .
- Electron-Withdrawing Groups : The 3-acetylphenyl group in the target compound introduces electron-withdrawing effects, contrasting with electron-donating groups (e.g., 4-methoxy in LMM5 ) that may alter solubility and reactivity .
Physicochemical Properties
Table 3: Calculated Properties and Solubility
Notes:
- LogP values estimated using fragment-based methods. The target compound’s higher LogP (3.2) suggests better membrane permeability than 3d but lower than LMM5 .
Biological Activity
N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound belonging to the sulfonamide class, known for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential applications based on existing research findings.
Chemical Structure and Properties
The compound features an acetyl group and a sulfamoyl moiety connected to a benzamide structure. Its unique configuration suggests potential interactions with various biological targets.
Chemical Formula: C16H18N2O3S
Molecular Weight: 318.39 g/mol
CAS Number: 476626-48-9
Sulfonamides typically exert their biological effects by inhibiting enzymes involved in folate synthesis, which is essential for bacterial growth. The specific mechanism for this compound may involve:
- Inhibition of Dihydropteroate Synthase (DHPS): This enzyme is crucial in the folate synthesis pathway in bacteria.
- Interference with Enzyme Interactions: The compound may act as a probe in biochemical assays to study enzyme interactions.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values provide insight into their potency:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Sulfanilamide | 64 | Staphylococcus aureus |
| Sulfamethoxazole | 32 | Escherichia coli |
Case Studies
-
Study on Antibacterial Activity:
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated potent activity against MRSA, with an MIC comparable to established antibiotics . -
Structure-Activity Relationship Analysis:
A quantitative structure-activity relationship (QSAR) analysis indicated that modifications in the phenyl ring significantly affect biological activity. Compounds with specific substituents showed enhanced lipophilicity and improved permeability through bacterial membranes, correlating with increased antibacterial potency .
Safety and Toxicity
While sulfonamides are generally well-tolerated, potential side effects include allergic reactions and hematological disorders. Toxicological assessments are essential to evaluate the safety profile of this compound before clinical applications.
Potential Applications
-
Antibacterial Agents:
Given its promising antimicrobial properties, this compound could be developed as a new antibacterial agent targeting resistant strains of bacteria. -
Biochemical Probes:
Its ability to interact with specific enzymes makes it suitable for use as a biochemical probe in research settings. -
Pharmaceutical Development:
Further studies are warranted to explore its efficacy in combination therapies for enhanced antibacterial action.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis of substituted benzamides typically involves coupling sulfamoyl chloride intermediates with activated aromatic amines under inert conditions. For example, sulfamoyl groups can be introduced via nucleophilic substitution using DMF as a solvent at 80–100°C . Purity optimization may require column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy are critical for verifying purity and structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign acetyl (δ ~2.6 ppm, singlet) and sulfamoyl (δ ~3.1 ppm, singlet for N-methyl) groups. Aromatic protons typically appear between δ 7.0–8.5 ppm, with coupling patterns confirming substitution positions .
- FT-IR : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and sulfonamide (S=O asymmetric stretch ~1350 cm⁻¹) functionalities .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₁N₂O₃S: 393.13) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM, with positive controls (e.g., staurosporine for kinases). Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) can assess cytotoxicity. Fluorescence polarization or SPR may evaluate binding affinity to targets like histone deacetylases .
Advanced Research Questions
Q. How do crystallographic challenges arise during structure determination, and how can SHELX tools address them?
- Methodological Answer : Small-molecule crystallography often faces issues like twinning or weak diffraction. SHELXL refinement requires high-quality data (resolution <1.0 Å), with hydrogen atoms placed geometrically. For disordered groups (e.g., phenyl rings), PART instructions and ISOR/SADI restraints improve model stability. ADPs (anisotropic displacement parameters) should refine freely for non-H atoms .
Q. What computational approaches are suitable for analyzing structure-activity relationships (SAR) of this benzamide derivative?
- Methodological Answer : Perform molecular docking (Glide XP or AutoDock Vina) against target proteins (e.g., HDACs) to predict binding modes. Focus on hydrophobic enclosure of the acetylphenyl group and hydrogen bonding with the sulfamoyl moiety . MD simulations (AMBER/CHARMM) over 100 ns can assess conformational stability. QSAR models using Hammett σ values for substituents (e.g., acetyl vs. nitro) may correlate electronic effects with activity .
Q. How can conflicting solubility data in different solvent systems be resolved?
- Methodological Answer : Use the Hildebrand solubility parameter (δ) to predict miscibility. For polar aprotic solvents (DMF, DMSO), δ ≈ 12–14 (cal/cm³)⁰·⁵ aligns with the compound’s high polarity. Experimental validation via turbidimetry (nephelometric titration) in ethanol/water gradients quantifies solubility limits. Co-solvency with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions may enhance bioavailability .
Q. What strategies mitigate discrepancies in biological activity across assay platforms?
- Methodological Answer : Cross-validate IC₅₀ values using orthogonal assays (e.g., radiometric vs. fluorogenic substrates). Control for assay-specific variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
